molecular formula C7H6N2S B072588 1,3-Benzothiazol-5-amine CAS No. 1123-93-9

1,3-Benzothiazol-5-amine

Cat. No. B072588
Key on ui cas rn: 1123-93-9
M. Wt: 150.2 g/mol
InChI Key: UJZYHMZRXGNDFB-UHFFFAOYSA-N
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Patent
US06303643B1

Procedure details

To a solution of SnCl2 (7.0 g, 8.8 mmol) and 14 mL of con.HCl was added 5-nitrobenzothiazole (0.65 g, 3.6 mmol) in a portion and resulting reaction mixture was stirred for 1 h at 25° C. The reaction mixture was basified with aqueous NaOH and extracted with EtOAc. Combined organic layers were dried over Na2SO4 and concentrated in vacuo, yielding an oil (0.47 g, 3.2 mmol, 89%) which was identified as the amine (>95% pure)and subjected to the following reaction without further purification.
Name
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.65 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
89%

Identifiers

REACTION_CXSMILES
Cl[Sn]Cl.Cl.[N+:5]([C:8]1[CH:9]=[CH:10][C:11]2[S:15][CH:14]=[N:13][C:12]=2[CH:16]=1)([O-])=O.[OH-].[Na+]>>[NH2:5][C:8]1[CH:9]=[CH:10][C:11]2[S:15][CH:14]=[N:13][C:12]=2[CH:16]=1 |f:3.4|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
Cl[Sn]Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0.65 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC2=C(N=CS2)C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
was stirred for 1 h at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulting
CUSTOM
Type
CUSTOM
Details
reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combined organic layers were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC=1C=CC2=C(N=CS2)C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.2 mmol
AMOUNT: MASS 0.47 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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